molecular formula C23H32N6O5S B1436522 Vardenafil N-oxide CAS No. 448184-48-3

Vardenafil N-oxide

Número de catálogo B1436522
Número CAS: 448184-48-3
Peso molecular: 504.6 g/mol
Clave InChI: GXUGEZIHENHAGP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Vardenafil N-oxide is an impurity of Vardenafil . Vardenafil is a phosphodiesterase 5 inhibitor used to treat erectile dysfunction .


Molecular Structure Analysis

The molecular formula of this compound is C23H32N6O5S . The average mass is 504.602 Da and the monoisotopic mass is 504.215485 Da .


Chemical Reactions Analysis

Vardenafil, the parent compound of this compound, potently inhibits human phosphodiesterase 5 (PDE5) with an IC50 of 0.7nM . It increases intracellular cGMP in the presence of sodium nitroprusside, an NO donor, in both rabbit and human cavernosal tissue .

Aplicaciones Científicas De Investigación

Hepatoprotective Role

Vardenafil N-oxide has shown a hepatoprotective role against experimentally induced hepatitis in mice. A study demonstrated that pretreatment with vardenafil significantly reduced elevated serum levels of transaminases and alkaline phosphatase, key indicators of liver damage. Histopathological examination also indicated reduced necrosis and inflammation in liver tissues, suggesting its potential in liver protection (Ahmed et al., 2017).

Cardiovascular Benefits

This compound has been studied for its role in cardiovascular health, particularly in reducing oxidative stress and reversing pulmonary arterial hypertension. In both animal models and humans, it has been found to significantly reduce pulmonary vascular resistance and improve cardiac output. Its ability to reduce oxidative stress biomarkers and increase nitric oxide levels suggests a therapeutic potential in cardiovascular disorders (Fan et al., 2013).

Renoprotective Effects

Recent studies have also explored the renoprotective effects of this compound. In a rat model of contrast-induced nephropathy, vardenafil showed promising results in reducing serum creatinine levels and decreasing markers of kidney injury, indicating its potential in protecting renal function (Zisis et al., 2022).

Testicular Protection

In a rat model of testicular torsion/detorsion, intraperitoneal administration of this compound demonstrated protective effects against testicular damage. The treatment significantly reduced oxidative stress markers and apoptosis in testicular tissue, indicating its potential role in urogenital health (Erol et al., 2009).

Impact on Sexual Health

This compound is also widely known for its applications in treating erectile dysfunction, primarily through its action as a phosphodiesterase-5 inhibitor. It enhances smooth muscle relaxation and promotes blood flow, particularly in penile tissues, thereby improving erectile function. This use is well-documented across various studies, highlighting its significance in sexual health (Tejada et al., 2001).

Mecanismo De Acción

Vardenafil is a selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5) and an oral therapy for the treatment of erectile dysfunction . During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells in the corpus cavernosum, activating the enzyme guanylate cyclase and increasing the synthesis of cGMP in the smooth muscle cells of the corpus cavernosum . PDE5 inhibitors, such as vardenafil, inhibit the degradation of cGMP and allow increased blood flow into the penis, resulting in an erection .

Análisis Bioquímico

Biochemical Properties

Vardenafil N-oxide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with phosphodiesterase type 5, where it acts as an inhibitor. This inhibition leads to an increase in cyclic guanosine monophosphate levels, which in turn promotes smooth muscle relaxation and vasodilation. Additionally, this compound interacts with nitric oxide synthase, enhancing the production of nitric oxide, a critical signaling molecule in various physiological processes .

Cellular Effects

This compound exerts several effects on different cell types and cellular processes. In smooth muscle cells, it promotes relaxation by increasing cyclic guanosine monophosphate levels. This compound also influences cell signaling pathways, particularly those involving nitric oxide and cyclic guanosine monophosphate. Furthermore, this compound has been shown to affect gene expression related to smooth muscle relaxation and vasodilation .

Molecular Mechanism

The molecular mechanism of this compound involves its inhibition of phosphodiesterase type 5, leading to increased levels of cyclic guanosine monophosphate. This elevation in cyclic guanosine monophosphate results in the relaxation of smooth muscle cells and enhanced blood flow. This compound also binds to nitric oxide synthase, promoting the production of nitric oxide, which further amplifies the effects of cyclic guanosine monophosphate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can diminish with prolonged exposure due to potential degradation. Long-term studies have shown that this compound maintains its ability to promote smooth muscle relaxation and vasodilation, although the extent of these effects may vary depending on the experimental conditions .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively promotes smooth muscle relaxation and vasodilation without significant adverse effects. At higher doses, this compound can cause toxic effects, including hypotension and other cardiovascular issues. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic effects without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the metabolism of cyclic guanosine monophosphate. The compound interacts with enzymes such as phosphodiesterase type 5 and nitric oxide synthase, influencing the levels of cyclic guanosine monophosphate and nitric oxide. These interactions affect metabolic flux and the levels of various metabolites involved in smooth muscle relaxation and vasodilation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these proteins, which facilitate its movement across cellular membranes and its distribution to target tissues. This transport and distribution are crucial for the compound’s efficacy in promoting smooth muscle relaxation and vasodilation .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity. The compound is primarily found in the cytoplasm and near the plasma membrane, where it interacts with phosphodiesterase type 5 and nitric oxide synthase. These interactions are essential for the compound’s ability to increase cyclic guanosine monophosphate levels and promote smooth muscle relaxation. Post-translational modifications and targeting signals may also play a role in directing this compound to these specific compartments .

Propiedades

IUPAC Name

2-[2-ethoxy-5-(4-ethyl-4-oxidopiperazin-4-ium-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O5S/c1-5-8-20-24-16(4)21-23(30)25-22(26-28(20)21)18-15-17(9-10-19(18)34-7-3)35(32,33)27-11-13-29(31,6-2)14-12-27/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUGEZIHENHAGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CC[N+](CC4)(CC)[O-])OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401105784
Record name 2-[2-Ethoxy-5-[(4-ethyl-4-oxido-1-piperazinyl)sulfonyl]phenyl]-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401105784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

448184-48-3
Record name 2-[2-Ethoxy-5-[(4-ethyl-4-oxido-1-piperazinyl)sulfonyl]phenyl]-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=448184-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vardenafil N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0448184483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[2-Ethoxy-5-[(4-ethyl-4-oxido-1-piperazinyl)sulfonyl]phenyl]-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401105784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Imidazo[5,1-f][1,2,4]triazin-4(1H)-one, 2-[2-ethoxy-5-[(4-ethyl-4-oxido-1-piperazinyl)sulfonyl]phenyl]-5-methyl-7-propyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VARDENAFIL N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX91C62KRS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vardenafil N-oxide
Reactant of Route 2
Reactant of Route 2
Vardenafil N-oxide
Reactant of Route 3
Vardenafil N-oxide
Reactant of Route 4
Reactant of Route 4
Vardenafil N-oxide
Reactant of Route 5
Vardenafil N-oxide
Reactant of Route 6
Reactant of Route 6
Vardenafil N-oxide

Q & A

Q1: What is Vardenafil N-oxide and how is it relevant to Vardenafil hydrochloride trihydrate?

A1: this compound is one of the six related substances (impurities) identified during the bulk drug synthesis of Vardenafil hydrochloride trihydrate []. While the research primarily focuses on its synthesis and spectral characterization, it highlights the importance of identifying and characterizing impurities in drug manufacturing.

Q2: Can you elaborate on the spectral characterization of this compound?

A2: While the research paper mentions the spectral characterization of this compound, it does not provide specific data on its molecular formula, weight, or spectroscopic details []. Further research would be needed to elucidate these properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.